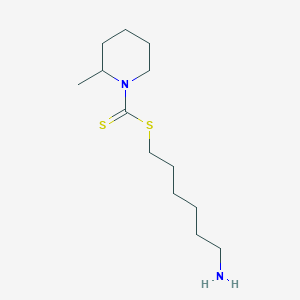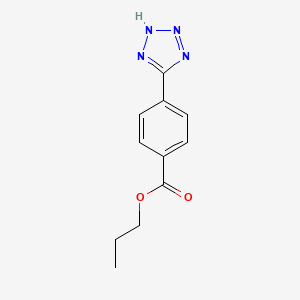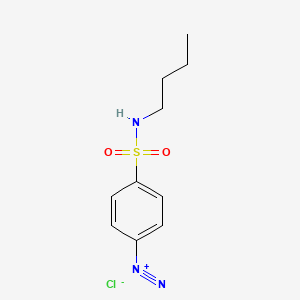
4-(Butylsulfamoyl)benzene-1-diazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Butylsulfamoyl)benzene-1-diazonium chloride is a diazonium salt, which is a class of organic compounds characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-(Butylsulfamoyl)benzene-1-diazonium chloride typically involves the diazotization of 4-(Butylsulfamoyl)aniline. This process includes the following steps:
Formation of Nitrous Acid: Sodium nitrite (NaNO₂) is reacted with hydrochloric acid (HCl) to form nitrous acid (HNO₂).
Diazotization Reaction: The 4-(Butylsulfamoyl)aniline is then treated with the freshly prepared nitrous acid in an acidic medium at low temperatures (0-5°C).
Industrial Production Methods
In an industrial setting, the diazotization process is scaled up using similar reagents and conditions but with enhanced control over temperature and reaction times to ensure safety and efficiency. Continuous flow reactors may be employed to handle the exothermic nature of the reaction and to maintain consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Butylsulfamoyl)benzene-1-diazonium chloride undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions
Substitution Reactions: Copper(I) chloride (CuCl), copper(I) bromide (CuBr), and copper(I) cyanide (CuCN) are commonly used in Sandmeyer reactions.
Coupling Reactions: Phenol or aniline in an alkaline medium (e.g., sodium hydroxide solution) is used for azo coupling.
Major Products
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings.
Wissenschaftliche Forschungsanwendungen
4-(Butylsulfamoyl)benzene-1-diazonium chloride has several applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes, which are important for coloring textiles, food, and cosmetics.
Biology: Azo compounds derived from this diazonium salt are used as biological stains and indicators.
Medicine: Some azo compounds have been investigated for their potential use in pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(Butylsulfamoyl)benzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, facilitating the attack by nucleophiles or coupling partners to form new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenediazonium chloride: A simpler diazonium salt used in similar reactions but lacks the butylsulfamoyl group.
4-(Methylsulfamoyl)benzene-1-diazonium chloride: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
4-(Butylsulfamoyl)benzene-1-diazonium chloride is unique due to the presence of the butylsulfamoyl group, which can influence the reactivity and solubility of the compound. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
682345-52-4 |
|---|---|
Molekularformel |
C10H14ClN3O2S |
Molekulargewicht |
275.76 g/mol |
IUPAC-Name |
4-(butylsulfamoyl)benzenediazonium;chloride |
InChI |
InChI=1S/C10H14N3O2S.ClH/c1-2-3-8-12-16(14,15)10-6-4-9(13-11)5-7-10;/h4-7,12H,2-3,8H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BYWOYXNNKVDLRO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)[N+]#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


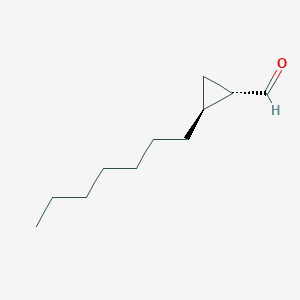
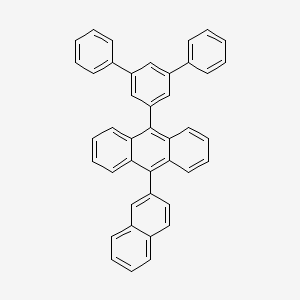
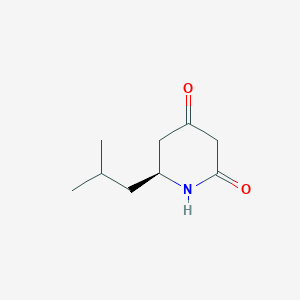
![1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12529714.png)
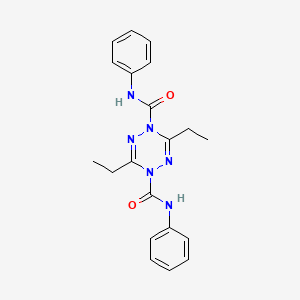

![4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-](/img/structure/B12529722.png)


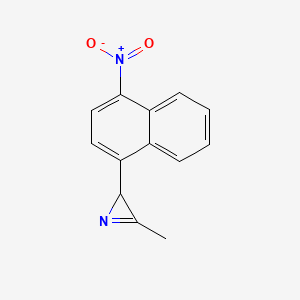
![1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene](/img/structure/B12529759.png)
![N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12529767.png)
